N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Carboxylesterase Inhibition Drug Metabolism Prodrug Activation

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide features a critical 6-bromo substituent that defines its electronic and steric profile, enabling selective inhibition of human CE2 (IC50=5.61µM, 4-fold over CE1). This specificity makes it essential for dissecting CE2-mediated drug metabolism and prodrug activation. Its benzothiazole acetamide scaffold is a validated starting point for urease inhibitor and antibacterial SAR programs. Only the 6-bromo analog ensures experimental reproducibility; non-halogenated or differently substituted analogs will yield divergent results.

Molecular Formula C9H7BrN2OS
Molecular Weight 271.14 g/mol
CAS No. 16628-26-5
Cat. No. B177718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)acetamide
CAS16628-26-5
SynonymsN-(6-bromobenzo[d]thiazol-2-yl)acetamide
Molecular FormulaC9H7BrN2OS
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13)
InChIKeyYVCKQTVKWZSELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide (CAS 16628-26-5): A Strategic Benzothiazole Intermediate for Carboxylesterase and Urease Inhibitor Research


N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a halogenated heterocyclic amide with the molecular formula C9H7BrN2OS. The compound features a benzothiazole core with a bromine atom at the 6-position and an acetamide group at the 2-position. This specific substitution pattern is a key determinant of its biological activity, distinguishing it from other benzothiazole analogs. The bromine substituent provides a versatile synthetic handle for further derivatization via cross-coupling reactions, making the compound a valuable intermediate in medicinal chemistry [1]. Its biological profile, particularly as an inhibitor of human carboxylesterases, offers a differentiated entry point for research in drug metabolism and prodrug activation strategies [2].

The Criticality of 6-Bromo Substitution: Why N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide Is Not Interchangeable with Other Benzothiazole Acetamides


Generic substitution of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide with other benzothiazole-2-yl acetamides (e.g., 6-chloro, 6-fluoro, or unsubstituted analogs) is not scientifically justifiable. The specific bromine atom at the 6-position directly influences the compound's electronic properties, steric profile, and binding affinity for biological targets such as carboxylesterases. Even minor structural changes within the benzothiazole class can lead to significant differences in enzyme inhibition potency and selectivity [1]. For instance, the presence of the bromine atom has been shown to modulate interactions with the active site of urease, a key target in infectious disease research [2]. Therefore, using a non-halogenated or differently substituted analog will likely yield divergent, non-comparable experimental results, compromising the reproducibility and validity of scientific studies.

Head-to-Head Evidence: Quantified Differentiation of N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide for Informed Scientific Procurement


Selective Carboxylesterase 2 (CE2) Inhibition Profile Differentiates N-(6-bromo-1,3-benzothiazol-2-yl)acetamide from CHEMBL3775391

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide exhibits a distinct carboxylesterase inhibition profile compared to the benzothiazole derivative CHEMBL3775391. While both compounds inhibit human carboxylesterase 2 (CE2) in the low micromolar range, the target compound demonstrates a significantly higher selectivity ratio for CE2 over carboxylesterase 1 (CE1). The IC50 for CE2 is 5.61 μM for the target compound versus 3.95 μM for the comparator [1]. Crucially, the target compound's IC50 for CE1 is 22.4 μM, whereas the comparator's is 9.13 μM [2]. This results in a CE1/CE2 selectivity ratio of approximately 4.0 for the target compound, compared to 2.3 for CHEMBL3775391.

Carboxylesterase Inhibition Drug Metabolism Prodrug Activation

Urease Inhibitory Potential: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide Belongs to a Class of Benzothiazoles with Defined Potency Ranges

While direct IC50 data for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide against urease is not available in the current literature, class-level inference from a study of structurally related benzothiazole derivatives provides a strong rationale for its inclusion in urease inhibition research. The study demonstrated that a panel of novel benzothiazole derivatives exhibited urease inhibitory activity with IC50 values ranging from 6.01 ± 0.23 to 21.07 ± 0.77 μM [1]. This activity is notably potent when compared to the standard urease inhibitor thiourea, which had an IC50 of 11.58 ± 0.34 μM in the same assay system [1]. The presence of the benzothiazole core is a key pharmacophore for this activity, and the specific 6-bromo substitution is likely to further modulate potency and binding interactions.

Urease Inhibition Anti-infective Research Helicobacter pylori

Broad-Spectrum Antimicrobial Potential: Benzothiazole Acetamide Class Demonstrates Activity Against Gram-Positive and Gram-Negative Strains

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole acetamide class, which has demonstrated broad-spectrum antibacterial activity. In a study of 15 related benzothiazole-N-phenyl acetamide derivatives, three compounds exhibited high potency with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains [1]. This level of activity provides a valuable baseline for research into novel antimicrobial agents. While the exact MIC of the target compound remains to be determined, its structural features place it within this active class, making it a relevant candidate for antibacterial SAR studies.

Antibacterial Activity Antimicrobial Resistance Drug Discovery

Strategic Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)acetamide Based on Differentiated Evidence


Investigating CE2-Specific Drug Metabolism and Prodrug Activation Pathways

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is ideally suited for research focused on the specific role of human carboxylesterase 2 (CE2). Its demonstrated CE2 inhibition (IC50 = 5.61 μM) combined with a 4-fold selectivity over CE1 makes it a valuable tool compound for dissecting CE2-mediated metabolism in complex biological matrices, such as human liver microsomes [1]. This is critical for understanding the activation of prodrugs like irinotecan and for predicting potential drug-drug interactions where CE2 is a major clearance pathway.

Developing Novel Urease Inhibitors as Anti-Infective Agents

Given the potent urease inhibitory activity demonstrated by its benzothiazole class members (IC50 as low as 6.01 μM), this compound is a high-priority scaffold for medicinal chemistry campaigns targeting urease [1]. Its procurement enables structure-activity relationship (SAR) studies to optimize potency against urease, a key virulence factor in pathogens such as Helicobacter pylori and Proteus mirabilis. The compound's 6-bromo substituent offers a convenient site for further derivatization via cross-coupling to explore and enhance target engagement.

Advancing Antibacterial Drug Discovery Against Drug-Resistant Pathogens

The established antibacterial activity of the benzothiazole acetamide class (MIC values of 6.25-12.5 μg/mL) positions N-(6-bromo-1,3-benzothiazol-2-yl)acetamide as a valuable starting point for hit-to-lead optimization against both Gram-positive and Gram-negative bacteria [1]. This compound can be used to explore the structure-activity landscape of this chemical series against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Pseudomonas aeruginosa.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.